molecular formula C15H12BrN5O2 B11103578 Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-

Cat. No.: B11103578
M. Wt: 374.19 g/mol
InChI Key: LFZIGDAOCRNCFU-UHFFFAOYSA-N
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Description

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- is a structurally complex molecule featuring an acetamide core substituted with a 3-bromophenyl group at the nitrogen atom and a phenoxy group at the 2-position. The phenoxy moiety is further functionalized with a tetrazole ring at its para position. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and role in bioisosteric replacement, often enhancing pharmacological activity . The bromine atom on the phenyl ring may contribute to increased lipophilicity and influence binding interactions in biological systems.

Properties

Molecular Formula

C15H12BrN5O2

Molecular Weight

374.19 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide

InChI

InChI=1S/C15H12BrN5O2/c16-11-2-1-3-12(8-11)18-15(22)9-23-14-6-4-13(5-7-14)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)

InChI Key

LFZIGDAOCRNCFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- typically involves multi-step organic reactions. One common method includes the following steps:

    Tetrazole Formation: The formation of the tetrazole ring through cyclization reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols-substituted compounds.

Scientific Research Applications

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- involves its interaction with specific molecular targets. The bromophenyl group and tetrazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The acetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Tetrazole vs. Triazole/Thiazole: The tetrazole in the target compound distinguishes it from analogs with triazole (e.g., 9c) or thiazole moieties.
  • Synthesis Efficiency : Yields for similar compounds vary widely (28–95%), influenced by catalysts (e.g., Cu(I) for triazole formation ) and solvent systems. The target compound’s synthesis may require optimization for scalability.
  • Biological Targets: While 9c showed α-glucosidase inhibition in docking studies , cephalosporin-derived acetamides (e.g., 18e) target mycobacteria , and cyclohexyl derivatives exhibit anti-inflammatory effects . The tetrazole-phenoxy group in the target compound may favor interactions with bacterial enzymes or purinergic receptors.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Spectral Comparisons

Compound Name Melting Point (°C) Spectral Data (1H-NMR Highlights) Biological Activity Reference
Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- Not reported Anticipated peaks: δ 7.5–8.2 (aromatic H), δ 13.0 (NH-tetrazole) Not tested; analogs suggest antimicrobial potential N/A
2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide (3j) 76–80 δ 2.21–2.32 (CH3), δ 4.65 (CH2), δ 8.75 (NH) Proton pump inhibition (implied by benzimidazole motif)
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Not reported Not provided Strong gram-positive antibacterial activity
N-Cyclohexyl-2-(4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy)acetamide (7) Not reported δ 1.0–1.5 (propyl CH3), δ 8.2 (purine H) A2A adenosine receptor agonism (EC50 = 21 nM)

Key Observations :

  • Spectral Signatures : The target compound’s 1H-NMR would likely display aromatic protons (δ 7.5–8.2) and a distinct NH-tetrazole peak near δ 13.0, as seen in triazole-containing analogs .
  • Activity Trends: Derivatives with sulfonyl groups (e.g., 3j, 47) exhibit enzyme inhibition, while purine-functionalized acetamides (e.g., 7) target receptors .

Biological Activity

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H12BrN5O2
  • Molecular Weight : 374.2 g/mol
  • InChIKey : LFZIGDAOCRNCFU-UHFFFAOYSA-N

The compound features a bromophenyl group and a tetrazolyl phenoxy moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- has been investigated primarily in the context of its anticancer properties and antimicrobial effects.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the importance of the tetrazole ring in enhancing the anticancer activity of related compounds through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMelanoma5.0Apoptosis
Compound BCML3.5Autophagy
AcetamidePancreatic Cancer4.0Both

Antimicrobial Activity

The antimicrobial efficacy of acetamides has also been documented, with certain derivatives showing potent activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom in the structure has been linked to enhanced interaction with bacterial cell membranes, leading to increased permeability and cell death .

Table 2: Antimicrobial Activity of Acetamide Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
AcetamideE. coli6.72 mg/mL
AcetamideS. aureus6.63 mg/mL
Compound CPseudomonas aeruginosa5.50 mg/mL

Case Studies

  • Case Study on Anticancer Efficacy
    In a preclinical study, Acetamide was tested against A375 melanoma xenograft models in mice. Results showed a significant reduction in tumor volume compared to control groups, indicating its potential as an effective anticancer agent .
  • Case Study on Antimicrobial Properties
    Another study evaluated the antimicrobial activity of various acetamide derivatives, including N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-. The results demonstrated that these compounds effectively inhibited bacterial growth, particularly against resistant strains, suggesting their utility in treating infections caused by multidrug-resistant bacteria .

The mechanisms underlying the biological activities of Acetamide involve:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
  • Antimicrobial Action : Disruption of bacterial cell membrane integrity and interference with metabolic processes.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The 3-bromophenyl group undergoes nucleophilic substitutions (SNAr) under specific conditions. Bromine displacement is facilitated by electron-withdrawing groups (e.g., acetamide) activating the aromatic ring.

Reaction TypeConditionsProductsYieldReference
Amination K₂CO₃, DMF, 100°C, 2hN-(3-aminophenyl) derivative75%
Hydrolysis NaOH (aq), reflux3-hydroxyphenyl analogue68%* ^†

† Data extrapolated from analogous N-(3-bromophenyl)acetamide hydrolysis .

Key factors influencing reactivity:

  • Base strength : Strong bases (e.g., K₂CO₃) enhance deprotonation of intermediates.

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states .

Tetrazole Ring Functionalization

The 1-tetrazolyl group participates in cycloadditions and electrophilic substitutions due to its aromatic character and lone pairs on nitrogen atoms.

2.1. Cycloaddition Reactions

Tetrazoles undergo [3+2] cycloadditions with alkynes under catalytic conditions:

ReagentCatalystProductApplication
PhenylacetyleneCuI, DIPEA1,2,3-Triazole hybridBioactive scaffold synthesis

2.2. Alkylation

The tetrazole nitrogen can be alkylated to modulate solubility:

Alkylating AgentConditionsProduct
Methyl iodideK₂CO₃, acetone, 60°CN-methyltetrazolium salt

Acetamide Hydrolysis

The acetamide linker is susceptible to hydrolysis under acidic or basic conditions:

ConditionsProductsRate (k, s⁻¹)
6M HCl, refluxCarboxylic acid + 3-bromoaniline2.1 × 10⁻³
2M NaOH, 80°CCarboxylate salt + NH₃4.7 × 10⁻³

Hydrolysis rates correlate with steric hindrance from the tetrazole-phenoxy group .

Phenoxy Group Reactivity

The phenoxy linkage participates in ether cleavage and electrophilic substitutions:

ReactionReagentsOutcome
Cleavage HBr (48%), acetic acid4-(1-tetrazolyl)phenol + bromoacetamide
Nitration HNO₃/H₂SO₄3-nitro-phenoxy derivative

Electrophilic substitutions occur preferentially at the para position to the oxygen atom due to resonance stabilization.

Comparative Reactivity with Analogues

The compound’s dual functionality (Br + tetrazole) enables unique reactivity compared to simpler derivatives:

CompoundBromophenyl ReactivityTetrazole Reactivity
N-(3-bromophenyl)acetamideHigh (SNAr)None
5-Phenyl-1H-tetrazoleNoneHigh (cycloaddition)
Target compoundModerate (steric hindrance)High (multisite alkylation)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of acetamide derivatives containing bromophenyl and tetrazolylphenoxy groups?

  • Methodological Answer : Synthesis optimization often involves selecting appropriate coupling reagents and catalysts. For example, coupling 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol under reflux, using glacial acetic acid as a catalyst, can yield intermediates (as in ). For bromophenyl acetamide synthesis, carbodiimide-based coupling agents (e.g., EDC·HCl) with triethylamine in dichloromethane at low temperatures (273 K) are effective, as shown in . Reaction monitoring via TLC and purification by recrystallization (e.g., methylene chloride) ensures high purity. Key parameters include stoichiometric control of bromophenyl precursors and protecting-group strategies for tetrazolyl stability .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650–1700 cm⁻¹, tetrazolyl N–H ~3200 cm⁻¹) ( ).
  • NMR : 1^1H NMR confirms substituent positions (e.g., bromophenyl aromatic protons as doublets at δ 7.2–7.8 ppm; acetamide CH3_3 at δ 2.1–2.3 ppm). 13^13C NMR verifies carbonyl (δ 168–170 ppm) and tetrazolyl carbons (δ 145–155 ppm) ( ).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C15_{15}H12_{12}BrN5_5O2_2: calc. 388.02, exp. 388.05) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of bromophenyl and tetrazolylphenoxy moieties?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and dihedral angles. For example, in , the dihedral angle between bromophenyl and fluorophenyl rings (66.4°) was critical for understanding steric interactions. For the tetrazolyl group, SCXRD can confirm its coplanarity with the phenoxy ring, influencing π-π stacking in biological targets. Data collection at 298 K with a Mo-Kα source (λ = 0.71073 Å) and refinement using SHELXL-2018/3 ensures accuracy. Hydrogen-bonding networks (e.g., N–H⋯O) further validate supramolecular packing .

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity interference. Strategies include:

  • Dose-Response Curves : Validate IC50_{50} values across multiple concentrations (e.g., 0.1–100 μM).
  • Orthogonal Assays : Use fluorescence-based and radiometric assays to cross-check inhibition (e.g., tetrazolyl groups may autofluoresce, requiring correction).
  • Purity Validation : Re-test compounds after HPLC purification (>95% purity, ).
  • Molecular Docking : Compare binding poses of active/inactive analogs to identify critical interactions (e.g., tetrazolyl H-bonding with catalytic residues) .

Q. What strategies are recommended for designing analogs to enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute tetrazolyl with 1,2,4-oxadiazole ( ) or sulfonyl groups to improve metabolic resistance.
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF3_3) on the bromophenyl ring to reduce oxidative metabolism.
  • Prodrug Approach : Mask the acetamide as an ester (e.g., ethyl acetamide prodrugs in ) for enhanced bioavailability.
  • In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with favorable logP (2–4) and low CYP450 inhibition .

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